molecular formula C19H22BFO3 B6319349 3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester CAS No. 2121515-23-7

3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester

Cat. No.: B6319349
CAS No.: 2121515-23-7
M. Wt: 328.2 g/mol
InChI Key: NAEFVCGSQYBEJN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester is an organoboron compound that has garnered interest in various fields of chemistry and material science This compound is characterized by the presence of a boronic ester group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Mechanism of Action

Target of Action

The primary targets of 3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester, also known as 2-(3-(benzyloxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are organic compounds in chemical reactions. This compound is a boronic ester, which is a highly valuable building block in organic synthesis .

Mode of Action

The compound interacts with its targets through a process called protodeboronation . Protodeboronation is a reaction where the boron moiety in the boronic ester is removed.

Biochemical Pathways

The compound is involved in various biochemical pathways, including the Suzuki–Miyaura coupling . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s important to note that boronic esters, in general, are usually bench stable, easy to purify, and often commercially available . These features make them attractive for chemical transformations.

Result of Action

The result of the compound’s action is the formation of new organic compounds through various chemical transformations. For instance, it has been used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Action Environment

The action of the compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacolester compounds, which is a similar class of compounds, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The initial step involves the preparation of 3-(Benzyloxy)-4-fluorophenylboronic acid. This can be achieved through the borylation of 3-(benzyloxy)-4-fluorobenzene using a suitable borylation reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Esterification: The boronic acid intermediate is then reacted with pinacol to form the pinacol ester. This reaction is typically carried out under mild conditions, often in the presence of a dehydrating agent to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and the use of efficient catalysts to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Hydrolysis: Boronic acids.

Scientific Research Applications

3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Material Science: Employed in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-oxygen bonds.

    Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Biological Research: Utilized in the study of enzyme inhibitors and as a probe in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Lacks the benzyloxy and fluorine substituents, resulting in different reactivity and applications.

    4-Fluorophenylboronic Acid Pinacol Ester:

    3-(Benzyloxy)phenylboronic Acid Pinacol Ester: Similar structure but without the fluorine atom, leading to variations in reactivity and applications.

Uniqueness

3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester is unique due to the combined presence of the benzyloxy and fluorine substituents on the phenyl ring. This combination enhances its reactivity in cross-coupling reactions and broadens its range of applications in organic synthesis, material science, and medicinal chemistry.

Properties

IUPAC Name

2-(4-fluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-10-11-16(21)17(12-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEFVCGSQYBEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137656
Record name 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121515-23-7
Record name 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121515-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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